N-[4-(naphthalen-1-ylsulfamoyl)phenyl]acetamide
Description
Properties
IUPAC Name |
N-[4-(naphthalen-1-ylsulfamoyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-13(21)19-15-9-11-16(12-10-15)24(22,23)20-18-8-4-6-14-5-2-3-7-17(14)18/h2-12,20H,1H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXWDVPYOXYJOJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60308418 | |
| Record name | N-[4-(naphthalen-1-ylsulfamoyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60308418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56799-96-3 | |
| Record name | NSC203886 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203886 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-[4-(naphthalen-1-ylsulfamoyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60308418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N4-ACETYL-N1-(1-NAPHTHYL)SULFANILAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Copper-Catalyzed Sulfonamide Synthesis via Sodium Sulfinates
A prominent and modern method for synthesizing this compound involves copper-catalyzed coupling of sodium 4-acetamidobenzenesulfinate with 1-naphthylamine under mild oxidative conditions. This method was detailed in a 2022 study focusing on functionalized sulfonamide synthesis using copper catalysis.
- Reagents: Sodium 4-acetamidobenzenesulfinate (1.5 eq), 1-naphthylamine (1 eq), CuBr2 catalyst (0.15 eq), potassium persulfate (K2S2O8, 1.5 eq), sodium pyrophosphate (Na4P2O7, 0.5 eq)
- Solvent: Sulfolane and acetic acid mixture
- Temperature: 60 °C
- Time: 12 hours
- Atmosphere: Closed vial with stirring
Procedure Summary:
- Mix K2S2O8, Na4P2O7, and sodium 4-acetamidobenzenesulfinate in sulfolane and acetic acid.
- Add 1-naphthylamine and CuBr2 catalyst.
- Stir the reaction mixture at 60 °C for 12 hours.
- Monitor reaction progress by TLC.
- After completion, dilute with ethyl acetate, filter through celite, and wash.
- Extract organic layer with water and brine, dry over anhydrous Na2SO4.
- Concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using dichloromethane/ethyl acetate (5:1) as eluent.
- Yields reported around 41% for small scale (41.6 mg) and up to 83-88% on 1 mmol scale.
- Product isolated as a brown solid or white solid depending on scale and purity.
- Mild reaction conditions.
- Good functional group tolerance.
- Avoids use of sulfonyl chlorides, which are more reactive and hazardous.
- Scalable to at least 1 mmol scale with consistent yields.
Conventional Sulfonamide Formation via Sulfonyl Chloride Intermediates
Traditional methods involve the reaction of sulfonyl chlorides with amines to form sulfonamides. For N-[4-(naphthalen-1-ylsulfamoyl)phenyl]acetamide, this would typically involve:
- Preparation of naphthalen-1-ylsulfonyl chloride by chlorination of the corresponding sulfonic acid or sulfonate.
- Reaction of this sulfonyl chloride with 4-acetamidophenyl amine under basic or neutral conditions.
- Use of solvents such as pyridine or dichloromethane.
- Heating to moderate temperatures (~80 °C) to facilitate coupling.
While effective, this method involves handling corrosive and moisture-sensitive sulfonyl chlorides and generates HCl as a byproduct, requiring neutralization.
Three-Component and Electrochemical Methods (Emerging Approaches)
Recent research has explored multi-component reactions and electrochemical procedures for sulfonamide synthesis:
- Three-Component Reaction: Combining amines, sulfur dioxide surrogates (e.g., DABSO), and aryl halides or sulfinates in the presence of oxidants or catalysts to form sulfonamides in a one-pot process.
- Electrochemical Methods: Using electrochemical oxidation to generate reactive sulfonyl species from sulfinates or thiols, which then couple with amines.
These methods offer greener and potentially more efficient routes but are less established for this specific compound.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Copper-catalyzed sulfinate coupling | Sodium 4-acetamidobenzenesulfinate, 1-naphthylamine, CuBr2, K2S2O8, Na4P2O7 | 60 °C, 12 h, sulfolane/acetic acid | 41-88 | Mild, scalable, avoids sulfonyl chlorides | Requires oxidants, long reaction time |
| Sulfonyl chloride method | Naphthalen-1-ylsulfonyl chloride, 4-acetamidophenyl amine | Pyridine or DCM, ~80 °C | Variable | Established, straightforward | Uses corrosive sulfonyl chloride, HCl byproduct |
| Three-component reaction | Amine, SO2 surrogate (DABSO), aryl halide/sulfinate | Various catalysts, mild conditions | Emerging | One-pot, green chemistry | Less established for this compound |
| Electrochemical synthesis | Sulfinate or thiol, amine, electrochemical cell | Ambient temperature, no chemical oxidants | Emerging | Green, no chemical oxidants | Requires specialized equipment |
Research Findings and Notes
- The copper-catalyzed method (Section 2) is currently the most detailed and reproducible method reported with clear procedural steps and characterization data, including NMR and chromatographic purification.
- The reaction mechanism involves copper-mediated oxidative coupling between the sulfinate and amine, facilitated by persulfate oxidant, generating the sulfonamide bond.
- Purification typically involves column chromatography, with solvents such as dichloromethane and ethyl acetate to isolate the pure compound.
- Scale-up to 1 mmol scale maintains high yield and purity, indicating potential for preparative synthesis.
- Alternative methods such as sulfonyl chloride coupling remain viable but are less favored due to safety and environmental concerns.
- Emerging methods like three-component and electrochemical syntheses offer promising greener alternatives but require further optimization for this specific compound.
Chemical Reactions Analysis
N-[4-(naphthalen-1-ylsulfamoyl)phenyl]acetamide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon for hydrogenation), and specific temperature and pressure conditions to optimize the reaction yields . Major products formed from these reactions include sulfone, amine, and N-alkylated derivatives, each with distinct chemical and biological properties .
Scientific Research Applications
N-[4-(naphthalen-1-ylsulfamoyl)phenyl]acetamide has several scientific research applications:
Mechanism of Action
The primary mechanism of action of N-[4-(naphthalen-1-ylsulfamoyl)phenyl]acetamide involves the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation . By binding to the active site of DHFR, the compound prevents the conversion of dihydrofolate to tetrahydrofolate, thereby inhibiting the synthesis of nucleotides required for DNA replication . This mechanism is particularly effective in rapidly dividing cancer cells, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Sulfamoyl Group
The pharmacological and physicochemical properties of sulfonamide derivatives are highly dependent on substituents attached to the sulfamoyl group. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Selected Sulfonamide Derivatives
Pharmacological Activity
- Analgesic and Anti-inflammatory Effects: Compound 35 (4-methylpiperazinyl substituent) demonstrated significant analgesic activity, outperforming paracetamol in preclinical models . Compounds 36 (N,N-diethylsulfamoyl) and 37 (piperazin-1-ylsulfonyl) showed anti-hypernociceptive effects in inflammatory pain models, suggesting substituent-dependent modulation of COX or TRP channels . The naphthalen-1-yl group in the target compound may enhance binding to pain-related receptors (e.g., 5-HT or opioid receptors), though explicit data are pending .
Structural Activity Relationship (SAR) :
- Positional Isomerism : The naphthalen-1-yl (4q) vs. naphthalen-2-yl (4p) substitution () could influence steric hindrance and electronic distribution, affecting receptor interaction.
- Electron-Withdrawing/Donating Groups : Methoxy () and hydroxyl () groups alter electron density, impacting solubility and target affinity.
Biological Activity
N-[4-(naphthalen-1-ylsulfamoyl)phenyl]acetamide is a sulfonamide derivative recognized for its diverse biological activities , particularly in the fields of antimicrobial and anticancer research. This compound's structure comprises a naphthalene moiety linked to a sulfonamide group, which is known for its ability to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell proliferation.
Antimicrobial Properties
This compound exhibits significant antimicrobial activity against various bacterial and fungal strains. Research indicates that it can be effective against pathogens that are resistant to conventional antibiotics. For instance, studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungal species.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 6.67 mg/mL |
| Escherichia coli | 6.63 mg/mL |
| Candida albicans | 7.50 mg/mL |
Anticancer Activity
The anticancer potential of this compound has been evaluated using various cancer cell lines, including human lung carcinoma (A-549) and human breast carcinoma (MCF-7). The compound has shown promising results in inhibiting cell proliferation and inducing apoptosis in these cancer cells.
Table 2: Anticancer Activity Against Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| A-549 (Lung) | 15.2 |
| MCF-7 (Breast) | 12.5 |
The primary mechanism by which this compound exerts its biological effects is through the inhibition of DHFR. This inhibition disrupts folate metabolism, leading to impaired DNA synthesis and ultimately cell death in rapidly dividing cells, such as those found in tumors or bacterial infections.
Case Study 1: Antimicrobial Efficacy
In a study published in Molecular Structure, researchers synthesized various sulfonamide derivatives, including this compound, and evaluated their antimicrobial efficacy against resistant strains of bacteria. The findings indicated that this compound significantly inhibited bacterial growth, suggesting its potential as a new antibiotic agent in treating infections caused by resistant pathogens .
Case Study 2: Anticancer Activity
A preclinical evaluation conducted on the anticancer properties of this compound revealed that it effectively reduced tumor size in xenograft models of lung and breast cancer. The study highlighted the compound's ability to induce apoptosis through the activation of caspase pathways, making it a candidate for further development as an anticancer drug .
Q & A
Q. How can researchers validate off-target effects identified in high-throughput screens?
- Methodology :
- Kinase profiling : Use Eurofins KinaseProfiler™ to test against 100+ kinases.
- Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify dysregulated pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
